molecular formula C17H15ClFNO B1324859 2'-Azetidinomethyl-3-chloro-4-fluorobenzophenone CAS No. 898755-01-6

2'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Cat. No.: B1324859
CAS No.: 898755-01-6
M. Wt: 303.8 g/mol
InChI Key: CVAUVMZTMIJYFE-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is a synthetic organic compound with the molecular formula C17H15ClFNO It is characterized by the presence of an azetidine ring, a chloro group, and a fluoro group attached to a benzophenone core

Preparation Methods

The synthesis of 2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.

    Azetidine Ring Formation: The azetidine ring is formed by reacting the intermediate compound with azetidine under suitable conditions, often involving a base such as sodium hydride to facilitate the ring closure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and the chloro and fluoro substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone can be compared with similar compounds such as:

    2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    2’-Azetidinomethyl-3-chloro-4-methylbenzophenone: The presence of a methyl group instead of a fluoro group results in different chemical and biological properties.

    2’-Azetidinomethyl-3-bromo-4-fluorobenzophenone: The bromo substituent introduces different reactivity compared to the chloro group.

The uniqueness of 2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-10-12(6-7-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAUVMZTMIJYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643714
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-01-6
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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